molecular formula C12H19NO B15254377 5-(2-Methylpropyl)-1-oxaspiro[2.5]octane-2-carbonitrile

5-(2-Methylpropyl)-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B15254377
M. Wt: 193.28 g/mol
InChI Key: ZGBRPGRROLVEMV-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-1-oxaspiro[25]octane-2-carbonitrile is a unique organic compound characterized by its spirocyclic structure The spirocyclic framework is a common motif in many natural products and pharmaceuticals, providing the compound with unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)-1-oxaspiro[2.5]octane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3-cyclohexanedione with methanol in the presence of concentrated sulfuric acid yields 3-methoxy-cyclohexenone. This intermediate can then be cyclized with an ethyl Grignard reagent in the presence of a Lewis acid to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available starting materials and conventional chemical transformations. The process is optimized to ensure high yield and purity, with minimal chromatographic purification steps. The use of efficient catalysts and reaction conditions is crucial to achieving cost-effective and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-(2-Methylpropyl)-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may interact with cytochrome P450 enzymes, leading to the formation of radical intermediates and subsequent biochemical transformations .

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[2.5]octane-2-carbonitrile: Shares a similar spirocyclic structure but with different functional groups.

    Spiro[2.5]octane-1-carbonitrile: Another spirocyclic compound with a different substitution pattern.

Uniqueness

5-(2-Methylpropyl)-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific substitution pattern and the presence of the oxaspirocyclic framework. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

5-(2-methylpropyl)-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C12H19NO/c1-9(2)6-10-4-3-5-12(7-10)11(8-13)14-12/h9-11H,3-7H2,1-2H3

InChI Key

ZGBRPGRROLVEMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCCC2(C1)C(O2)C#N

Origin of Product

United States

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